molecular formula C2H8O7P2 B1297470 Hydroxyethylenediphosphonic acid CAS No. 6851-61-2

Hydroxyethylenediphosphonic acid

Cat. No. B1297470
CAS RN: 6851-61-2
M. Wt: 206.03 g/mol
InChI Key: VPTUPAVOBUEXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxyethylenediphosphonic acid (HEDP) is a colorless to pale yellow viscous liquid . It is a type of chelating agent that forms stable chelates and complexes with metal ions . It can form stable adducts with compounds containing active oxygen, keeping the active oxygen stable . It has good chlorine resistance . The industrial product is generally a colorless to pale yellow viscous transparent aqueous solution, containing 50% to 62% of HEDP .


Synthesis Analysis

HEDP can be synthesized by the reaction of phosphorus trichloride, ethylene glycol, and water . It can also be produced by the reaction of orthophosphoric acid, acetic anhydride, and acetyl chloride . Other methods include the reaction of hypophosphorous acid and acetic anhydride , or the reaction of orthophosphoric acid and acetic anhydride .


Molecular Structure Analysis

The molecular formula of HEDP is C2H8O7P2 . Its molecular weight is 206.03 g/mol . The InChI string representation of its structure is InChI=1S/C2H8O7P2/c3-2(11(7,8)9)1-10(4,5)6/h2-3H,1H2,(H2,4,5,6)(H2,7,8,9) .


Chemical Reactions Analysis

HEDP is known to react with metal ions to form stable chelates . It can also form stable adducts with compounds containing active oxygen . More detailed information about its chemical reactions would require specific experimental conditions or reactions to analyze.


Physical And Chemical Properties Analysis

HEDP is a colorless to pale yellow viscous liquid . It is soluble in water, methanol, and ethanol . It has a large dissociation constant in water and can form stable chelates and complexes with metal ions .

Scientific Research Applications

Phosphonate Applications in Various Fields

Phosphonic acids, including HEDP, are utilized across diverse research fields due to their structural analogy with the phosphate moiety and their coordination or supramolecular properties. They find applications in bioactive properties for drug and pro-drug development, bone targeting, the design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. The synthesis of phosphonic acids, including HEDP, is crucial for numerous research projects in chemistry, biology, and physics, highlighting the compound's interdisciplinary significance (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Role in Corrosion Inhibition

HEDP has proven to be an effective inhibitor of the anodic reaction, particularly in the corrosion of carbon steel in heat-supply water, showing its utility in reducing the susceptibility of steel to local corrosion. This application is significant in heat-power engineering, demonstrating HEDP's contribution to industrial maintenance and longevity of metal infrastructure (Balaban-Irmenin, Rubashov, & Fokina, 2006).

Impact on Material Science

In material science, HEDP has been explored for its effects on the crystallization and properties of hydroxyapatite (HA), an important biomaterial. The presence of HEDP can influence the physicochemical characteristics of HA, allowing for control over its crystal structure and texture. This application suggests potential in fabricating materials with improved performance for functional applications, including orthopedic and dental implants (Kitikova, Ivanets, & Shashkova, 2020).

Contributions to Chemical Synthesis and Purification

Additionally, HEDP has been involved in the chemical synthesis and purification processes, such as in the silylation of hydroxyalkylidenediphosphonic acids. This procedure enhances the volatility of these compounds, making it an effective method for their deep purification. Such applications are critical in chemistry and medicine, where the purity of substances is paramount (Lebedev, Sheludyakov, Ustinova, & Lebedeva, 2012).

Safety And Hazards

According to the safety data sheet, HEDP may be corrosive to metals and cause serious eye damage . It is recommended to handle HEDP with appropriate personal protective equipment, including eye and face protection . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention .

Future Directions

While specific future directions for HEDP are not mentioned in the search results, it is noted that HEDP is an important chelating agent . Its ability to form stable chelates with various metal ions suggests potential for further applications in areas such as water treatment, metal processing, and other industries where metal ion control is important .

properties

IUPAC Name

(1-hydroxy-2-phosphonoethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8O7P2/c3-2(11(7,8)9)1-10(4,5)6/h2-3H,1H2,(H2,4,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTUPAVOBUEXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyethylenediphosphonic acid

CAS RN

6851-61-2
Record name Phosphonic acid, (1-hydroxy-1,2-ethanediyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006851612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyethylenediphosphonic acid
Reactant of Route 2
Hydroxyethylenediphosphonic acid
Reactant of Route 3
Hydroxyethylenediphosphonic acid
Reactant of Route 4
Hydroxyethylenediphosphonic acid
Reactant of Route 5
Hydroxyethylenediphosphonic acid
Reactant of Route 6
Hydroxyethylenediphosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.